molecular formula C12H14ClF2N3 B12227425 benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine

benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12227425
M. Wt: 273.71 g/mol
InChI Key: ZJECLCCXMCDVML-UHFFFAOYSA-N
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Description

Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The difluoromethyl group can be introduced using difluorocarbene reagents . The final step involves the reaction of the pyrazole derivative with benzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The benzyl group or the difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

    Difluoromethylated pyrazoles: Compounds with the difluoromethyl group attached to different positions on the pyrazole ring.

    Pyrazole carboxamides: Compounds with carboxamide groups attached to the pyrazole ring.

Uniqueness

Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to the combination of the benzyl group, difluoromethyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the difluoromethyl group, in particular, enhances the compound’s stability and potential biological activity .

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c13-12(14)17-7-6-11(16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H

InChI Key

ZJECLCCXMCDVML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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